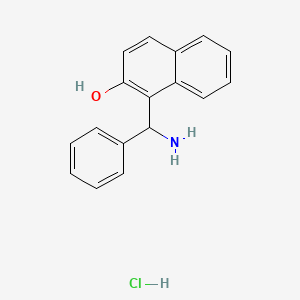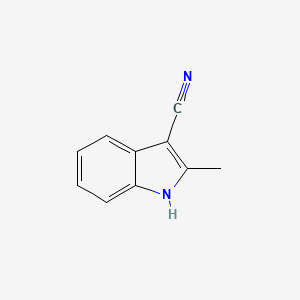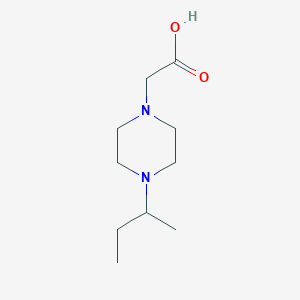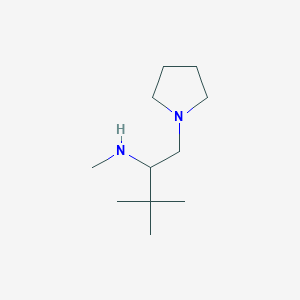![molecular formula C6H5ClN4 B1598187 6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 58826-40-7](/img/structure/B1598187.png)
6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Vue d'ensemble
Description
6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine, also known as 6-CMT, is a chemical compound that has been studied for its potential to be used in a variety of scientific research applications. 6-CMT has the molecular formula C5H4ClN5 and is an aromatic heterocyclic compound. It is a colorless solid at room temperature and is soluble in water and organic solvents. This compound has been studied for its potential to be used as a building block for the synthesis of other compounds and as a tool for studying biochemical and physiological processes.
Applications De Recherche Scientifique
1. Biological Properties and Synthesis
Pyridazine derivatives, including 6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine, have been recognized for their significant biological properties, notably anti-tumor and anti-inflammatory activities. These compounds are synthesized and characterized using techniques such as NMR, IR, mass spectral studies, and single crystal X-ray diffraction. Density Functional Theory (DFT) calculations are also employed to determine various quantum chemical parameters, providing insights into their potential applications in medicinal chemistry (Sallam et al., 2021).
2. Pharmacological Evaluation
In the realm of pharmacology, 6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine and its derivatives have been explored for their anticonvulsant activity. This is particularly evident in studies where certain pyridazine derivatives showed significant efficacy in antagonizing seizures induced in animal models. The modification of these compounds, such as substituting the phenyl ring with a halogen atom, has been noted to substantially increase their activity (Rubat et al., 1990).
3. Agricultural Applications
In agriculture, pyridazine derivatives have been utilized for various purposes such as molluscicides, anti-feedants, insecticides, herbicides, and plant growth regulators. The synthesis, structure elucidation, and docking studies of these compounds, including 6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine, play a crucial role in developing effective agrochemicals. The molecular docking studies against certain fungi pathogens exemplify the compound's potential in this field (Sallam et al., 2022).
4. Antidiabetic Drug Development
The compound's derivatives have been investigated for their potential as antidiabetic medications, particularly through Dipeptidyl peptidase-4 (DPP-4) inhibition. The synthesis process involves conjugating secondary amines with the compound to yield triazolo-pyridazine-6-yl-substituted piperazines. These compounds have been tested for their DPP-4 inhibition potential, antioxidant activities, and cytotoxicity, offering a promising avenue for diabetes treatment (Bindu et al., 2019).
Propriétés
IUPAC Name |
6-chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-4-2-5(7)10-11-3-8-9-6(4)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJIVKKVAJMSBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN2C1=NN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398799 | |
| Record name | 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-8-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
CAS RN |
58826-40-7 | |
| Record name | 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-8-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3,5-Bis(trifluoromethyl)phenoxy]aniline](/img/structure/B1598105.png)












